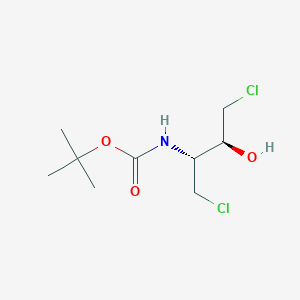

2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane

Descripción general

Descripción

2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane is a chiral compound with the molecular formula C9H17Cl2NO3 and a molecular weight of 258.14. It is primarily used in proteomics research and is known for its unique structure, which includes a tert-butoxycarbonyl (t-Boc) protected amino group, two chlorine atoms, and a hydroxyl group .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Protection of the amino group: The amino group is protected using tert-butoxycarbonyl (t-Boc) to prevent unwanted reactions during subsequent steps.

Hydroxylation: The hydroxyl group is introduced through hydroxylation reactions, which may involve the use of oxidizing agents like sodium periodate or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to form carbonyl compounds using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atoms or reduce the carbonyl group formed from oxidation.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Major Products Formed

Substitution: Formation of azido or thiocyanato derivatives.

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of dechlorinated or alcohol derivatives.

Aplicaciones Científicas De Investigación

2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane has several scientific research applications:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

Mecanismo De Acción

The mechanism of action of 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, thereby modulating the activity of the target molecule. The pathways involved may include inhibition of enzyme activity or alteration of protein conformation, leading to changes in biological function.

Comparación Con Compuestos Similares

2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane can be compared with other similar compounds, such as:

This compound analogs: These compounds have similar structures but differ in the substituents on the carbon chain or the protecting group on the amino group.

Chiral amino alcohols: Compounds like 2-amino-1,3-propanediol or 2-amino-2-methyl-1-propanol, which have similar functional groups but different stereochemistry or chain length.

The uniqueness of this compound lies in its specific combination of functional groups and chiral centers, which confer distinct reactivity and selectivity in chemical reactions and biological interactions .

Actividad Biológica

2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane (CAS 326479-99-6) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. The tert-butoxycarbonyl (Boc) group serves as a protective group for amino functionalities, enhancing the compound's stability during synthesis and allowing for selective reactions. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound exhibits a unique structure that contributes to its biological activity. The presence of dichloro and hydroxy groups is significant for its interaction with biological targets. The Boc group is known for its stability under various conditions, making it a suitable candidate for further modifications in drug development.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including antimicrobial and anticancer effects.

Antimicrobial Activity

Recent studies have shown that derivatives of this compound demonstrate activity against multidrug-resistant strains of bacteria. For example:

- Staphylococcus aureus : MIC values ranging from 4–8 μg/mL indicate moderate efficacy against this pathogen.

- Mycobacterium abscessus : Similar MIC values suggest potential use in treating mycobacterial infections.

The compound's effectiveness against Mycobacterium tuberculosis strains (H37Ra and H37Rv) has also been documented, with reported MIC values between 0.5–1.0 μg/mL. These findings suggest that modifications of the base structure could lead to potent new antibiotics targeting resistant strains .

Anticancer Activity

In vitro studies have highlighted the anticancer potential of compounds related to this compound:

- MDA-MB-231 Cell Line : This triple-negative breast cancer cell line showed significant inhibition of proliferation when treated with analogs of the compound. The IC50 values were notably lower than those observed with conventional chemotherapeutics like 5-Fluorouracil.

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through caspase activation and inhibition of cell migration and invasion .

Pharmacokinetics

Pharmacokinetic studies conducted on animal models (Sprague-Dawley rats) reveal important insights into the absorption and metabolism of the compound:

- Cmax : Achieved levels were approximately 592 ± 62 mg/mL.

- Oral Bioavailability : Approximately 31.8% following oral administration.

- Clearance Rate : Reported at 82.7 ± 1.97 mL/h/kg, indicating a moderate elimination profile .

Case Studies

Several case studies have been documented regarding the biological activity of related compounds:

-

Case Study on Antimicrobial Efficacy :

- A study evaluated the efficacy of various Boc-protected amino compounds against resistant bacterial strains. Results indicated that modifications in the side chains significantly influenced antimicrobial potency.

-

Case Study on Cancer Cell Lines :

- Research involving MDA-MB-231 cells demonstrated that treatment with derivatives led to increased apoptosis markers compared to control groups treated with standard chemotherapy agents.

Summary Table of Findings

| Biological Activity | Target Organism/Cell Line | MIC/IC50 Values | Observations |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 4–8 μg/mL | Moderate efficacy against resistant strains |

| Antimicrobial | Mycobacterium tuberculosis | 0.5–1.0 μg/mL | Effective against drug-resistant variants |

| Anticancer | MDA-MB-231 | <5 μM | Significant inhibition compared to 5-FU |

Propiedades

IUPAC Name |

tert-butyl N-[(2R,3S)-1,4-dichloro-3-hydroxybutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17Cl2NO3/c1-9(2,3)15-8(14)12-6(4-10)7(13)5-11/h6-7,13H,4-5H2,1-3H3,(H,12,14)/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCTWDRAREHUMBH-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCl)C(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCl)[C@@H](CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20463810 | |

| Record name | 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

326479-99-6 | |

| Record name | 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.